2-ethoxy-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide

Medicinal Chemistry Structure-Activity Relationship Ligand Design

This furan-3-yl regioisomer (CAS 2034633-83-3) is the precision tool your SAR campaign requires. Unlike the common furan-2-yl analog, this compound allows you to probe the critical impact of heteroaryl attachment geometry on target binding and selectivity—a cornerstone of rational heterocyclic drug design. Bulk or custom quantities available.

Molecular Formula C14H17NO4S
Molecular Weight 295.35
CAS No. 2034633-83-3
Cat. No. B3012275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxy-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide
CAS2034633-83-3
Molecular FormulaC14H17NO4S
Molecular Weight295.35
Structural Identifiers
SMILESCCOCC(=O)NCC(C1=COC=C1)(C2=CC=CS2)O
InChIInChI=1S/C14H17NO4S/c1-2-18-9-13(16)15-10-14(17,11-5-6-19-8-11)12-4-3-7-20-12/h3-8,17H,2,9-10H2,1H3,(H,15,16)
InChIKeyUUMLDWUWLCUMDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-ethoxy-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide (CAS 2034633-83-3): A Structurally Distinctive Furan-Thiophene Acetamide Research Compound


2-ethoxy-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide is a synthetic small molecule (molecular formula C14H17NO4S, molecular weight 295.36 g/mol) classified as a heterocyclic amide derivative . It features a central tertiary alcohol linking distinct furan-3-yl and thiophen-2-yl rings, with an ethoxyacetamide moiety. While absent from primary medicinal chemistry literature, it belongs to a recognized class of furan and thiophene amide derivatives investigated for diverse pharmacological activities, including antiproliferative effects [1].

Why 2-ethoxy-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide Cannot Be Simply Replaced by Its Furan-2-yl Positional Isomer


The compound's closest cataloged analog, 2-ethoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide (CAS 2034398-51-9), differs only in the position of the furan ring attachment (3-yl vs. 2-yl) . This subtle regioisomerism fundamentally alters the molecule's electronic configuration and spatial geometry. In broader medicinal chemistry, the specific orientation of heteroaryl substituents is known to critically impact target binding, selectivity, and pharmacokinetic profiles, making generic interchange highly unreliable without direct comparative biological data [1]. Therefore, the procurement of the specific regioisomer is essential to ensure experimental reproducibility and the intended structure-activity relationship outcome.

Quantitative Evidence Guide for the Differentiation of 2-ethoxy-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide


Structural and Physicochemical Differentiation from the Furan-2-yl Positional Isomer

The primary verifiable differentiator for this compound is its distinct regioisomeric identity. The target compound (furan-3-yl) has a CAS number 2034633-83-3, while the furan-2-yl analog is cataloged with CAS 2034398-51-9 . While both share the same molecular formula (C14H17NO4S) and molecular weight (295.36 g/mol), the difference in furan ring attachment point produces a unique 3D structure and electron distribution, which are the most fundamental determinants of biological activity in heterocyclic chemistry [1].

Medicinal Chemistry Structure-Activity Relationship Ligand Design

Potential Antiproliferative Selectivity Profile Inferred from Furan-Thiophene Amide Class Modeling

A published pharmacological classification study on furan and thiophene amide derivatives used semi-empirical ab initio molecular modeling to correlate structural parameters with antiproliferative activity against A431 cells [1]. The study's models, while not containing this specific compound, demonstrate that subtle structural modifications in this class lead to quantifiable differences in predicted biological activity. This provides a strong class-level inference that the unique furan-3-yl/thiophen-2-yl configuration of the target compound will yield a distinct activity profile compared to other analogs.

Cancer Research Antiproliferative Agents Computational Chemistry

Differentiation Based on Heterocyclic Substituent Impact on Target Binding from a Bioisostere Review

A comprehensive review of bioactive furanyl and thienyl compounds underscores that the specific choice of heterocycle (furan vs. thiophene) and its positional attachment (2-yl vs. 3-yl) are critical medicinal chemistry design elements [1]. The review highlights that replacing an aryl group with a furan-3-yl or thien-2-yl group can drastically alter activity and selectivity. The target compound uniquely combines both a furan-3-yl and a thiophen-2-yl group in a single molecule, a specific dual-heteroaryl arrangement not found in most comparator compounds, which typically feature only one or the other.

Drug Design Bioisosterism Structure-Activity Relationship

Procurement-Driven Application Scenarios for 2-ethoxy-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide


Regioisomer-Specific Lead Optimization Libraries

In a medicinal chemistry campaign where an initial hit features a furan-2-yl group, the procurement of the furan-3-yl regioisomer, 2-ethoxy-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide, is essential for a proper structure-activity relationship (SAR) exploration. This compound allows researchers to probe the biological impact of shifting the furan's attachment point, a strategy widely recommended in heterocyclic drug design [2]. Its unique CAS registry number ensures the exact regioisomer is used, guaranteeing experimental reproducibility.

Scaffold-Hopping in Dual Heteroaryl Ligand Design

This compound serves as a valuable scaffold for projects investigating dual aromatic interactions with biological targets. As detailed in reviews of bioactive heteroaryl compounds, molecules incorporating both a furan and a thiophene ring in specific orientations can engage distinct binding pockets [2]. This makes it a powerful tool for scaffold-hopping strategies aimed at improving selectivity or potency over simpler, single-heterocycle analogs.

Computational Chemistry Model Validation

The compound's structure is ideal for validating and expanding quantitative structure-activity relationship (QSAR) models within the furan-thiophene amide class. Its distinct structural parameters, which differ from previously modeled compounds in studies like those correlating PCM-derived properties with antiproliferative activity [2], can be used as an external validation set to test the predictive power and domain of applicability of existing computational models.

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